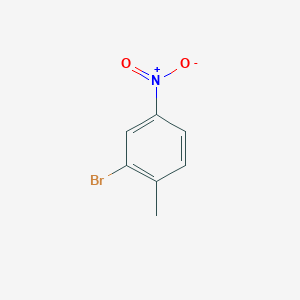

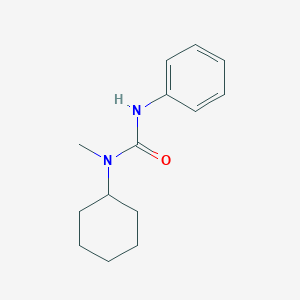

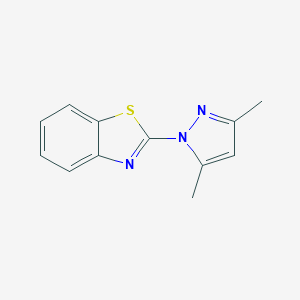

![molecular formula C14H12N2O4 B188896 Methyl 2-[(2-nitrophenyl)amino]benzoate CAS No. 5814-39-1](/img/structure/B188896.png)

Methyl 2-[(2-nitrophenyl)amino]benzoate

Descripción general

Descripción

Methyl 2-[(2-nitrophenyl)amino]benzoate, also known as MNA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. MNA is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 308.3 g/mol.

Aplicaciones Científicas De Investigación

Methyl 2-[(2-nitrophenyl)amino]benzoate has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of Methyl 2-[(2-nitrophenyl)amino]benzoate is in the development of fluorescent probes for detecting reactive oxygen species (ROS) in biological systems. Methyl 2-[(2-nitrophenyl)amino]benzoate can be used as a precursor for synthesizing fluorescent probes that can selectively detect ROS in cells and tissues. This property of Methyl 2-[(2-nitrophenyl)amino]benzoate has significant implications in the field of biomedical research, as ROS are involved in various physiological and pathological processes.

Mecanismo De Acción

The mechanism of action of Methyl 2-[(2-nitrophenyl)amino]benzoate is not fully understood, but it is believed to involve the formation of a nitroso intermediate that reacts with ROS to form a fluorescent product. The fluorescence intensity of the product is proportional to the amount of ROS present in the sample. Methyl 2-[(2-nitrophenyl)amino]benzoate-based fluorescent probes have been used to monitor ROS levels in various biological systems, including cells, tissues, and organisms.

Efectos Bioquímicos Y Fisiológicos

Methyl 2-[(2-nitrophenyl)amino]benzoate has been shown to have low toxicity and is relatively stable under physiological conditions. It does not interfere with cellular processes and can be used to study the effects of ROS on biological systems. Methyl 2-[(2-nitrophenyl)amino]benzoate-based fluorescent probes have been used to monitor ROS levels in cancer cells, neurons, and cardiovascular tissues. The results of these studies have provided valuable insights into the role of ROS in various physiological and pathological processes.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of Methyl 2-[(2-nitrophenyl)amino]benzoate is its high selectivity and sensitivity towards ROS. Methyl 2-[(2-nitrophenyl)amino]benzoate-based fluorescent probes can detect ROS in real-time and can be used to monitor changes in ROS levels in response to various stimuli. However, Methyl 2-[(2-nitrophenyl)amino]benzoate-based probes have some limitations, including low photostability and poor water solubility. These limitations can be overcome by modifying the chemical structure of Methyl 2-[(2-nitrophenyl)amino]benzoate or by using alternative fluorescent probes.

Direcciones Futuras

There are several future directions for the development of Methyl 2-[(2-nitrophenyl)amino]benzoate-based fluorescent probes. One direction is to improve the photostability and water solubility of Methyl 2-[(2-nitrophenyl)amino]benzoate-based probes. This can be achieved by modifying the chemical structure of Methyl 2-[(2-nitrophenyl)amino]benzoate or by using alternative fluorescent probes. Another direction is to develop Methyl 2-[(2-nitrophenyl)amino]benzoate-based probes that can selectively detect specific types of ROS, such as hydrogen peroxide or superoxide. This will enable researchers to study the effects of specific ROS on biological systems. Additionally, Methyl 2-[(2-nitrophenyl)amino]benzoate-based probes can be used in combination with other imaging techniques, such as confocal microscopy or electron microscopy, to provide a more comprehensive understanding of the role of ROS in biological systems.

Conclusion:

In conclusion, Methyl 2-[(2-nitrophenyl)amino]benzoate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. Methyl 2-[(2-nitrophenyl)amino]benzoate-based fluorescent probes have been used to monitor ROS levels in various biological systems, providing valuable insights into the role of ROS in physiological and pathological processes. The development of Methyl 2-[(2-nitrophenyl)amino]benzoate-based probes has several future directions, including improving photostability and water solubility, developing probes that selectively detect specific types of ROS, and using Methyl 2-[(2-nitrophenyl)amino]benzoate-based probes in combination with other imaging techniques.

Propiedades

Número CAS |

5814-39-1 |

|---|---|

Nombre del producto |

Methyl 2-[(2-nitrophenyl)amino]benzoate |

Fórmula molecular |

C14H12N2O4 |

Peso molecular |

272.26 g/mol |

Nombre IUPAC |

methyl 2-(2-nitroanilino)benzoate |

InChI |

InChI=1S/C14H12N2O4/c1-20-14(17)10-6-2-3-7-11(10)15-12-8-4-5-9-13(12)16(18)19/h2-9,15H,1H3 |

Clave InChI |

SGNHAYBFPWBEPU-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC=CC=C1NC2=CC=CC=C2[N+](=O)[O-] |

SMILES canónico |

COC(=O)C1=CC=CC=C1NC2=CC=CC=C2[N+](=O)[O-] |

Otros números CAS |

5814-39-1 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

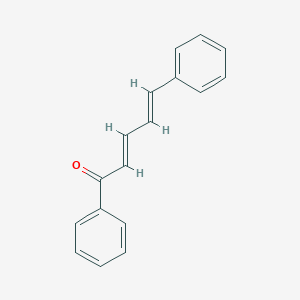

![Ethanone, 1-[5-chloro-2-[(3,4-dichlorophenyl)thio]phenyl]-](/img/structure/B188813.png)

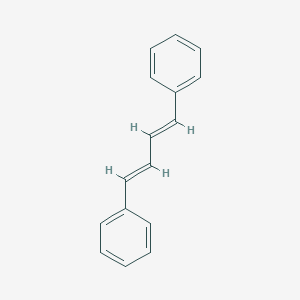

![1-Chloro-2-[(E)-2-(2-chlorophenyl)ethenyl]benzene](/img/structure/B188814.png)